molecular formula C11H10N2O3 B8512302 (7-methyl-1,8-naphthyridin-2(1H)-on-3-yl)acetic acid

(7-methyl-1,8-naphthyridin-2(1H)-on-3-yl)acetic acid

Cat. No.: B8512302
M. Wt: 218.21 g/mol
InChI Key: FEAQUSMNEFLOFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-methyl-1,8-naphthyridin-2(1H)-on-3-yl)acetic acid is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

2-(7-methyl-2-oxo-1H-1,8-naphthyridin-3-yl)acetic acid

InChI

InChI=1S/C11H10N2O3/c1-6-2-3-7-4-8(5-9(14)15)11(16)13-10(7)12-6/h2-4H,5H2,1H3,(H,14,15)(H,12,13,16)

InChI Key

FEAQUSMNEFLOFW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C(=O)N2)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a precooled (−78° C.) solution of N,N-diisopropylamine (4.84 g, 48.0 mmol) in diethyl ether (125 mL, dried over molecular seives) was added BuLi (2.5 M in hexanes) (19.0 mL, 48.0 mmol), the solution was stirred at this temperature for 15 min before slow addition of di-tert-butyl succinate (5.75 g, 0.0250 mol) dissolved in diethylether (10 mL). After 20 min at −78° C., 3-formyl-6-chloro-2-(pivaloylamino)pyridine (5.00 g, 23.0 mmol) dissolved in dry THF (10 mL, LAB-SCAN C2520, dried over molecular seives) was slowly added. The resulting yellow solution was stirred at −78° C. for 30 min and then allowed to warm to rt. The solution was then poured into NH4Cl (sat., aqueous) (100 mL). The aqueous layer was separated and extracted with diethyl ether (3×50 mL, dried over molecular seives). The combined organic layers were washed once with water (50 mL) and once with brine (50 mL), dried over MgSO4, and evaporated in vacuo. The crude products of diastereomeric alcohols were dissolved in HCl (3M, aqueous) (80 mL) and refluxed for 3.5 h. The aqueous phase was washed with diethyl ether (3×75 mL, dried over molecular seives), with chloroform (3×50 mL) and then adjusted to pH 7 by addition of K2CO3. The resulting yellow precipitate was filtered off, washed once with water and once with diethylether and dried in vacuo to give the desired product (1.25 g, 27%) as a yellow solid. mp. >250° C. 1H NMR (D2O/NaOH; this compound exist as two rotamers; chemical shifts for the minor rotamer is given in brackets): δ 7.53 (d, 8.1 Hz, 1H), 7.31 (s, 1H), 6.69 (d, 8.1 Hz, 1H), 3.20 (s, 2H), 2.25 (s, 3H). 13C NMR (D2O/NaOH): δ 180.4, 172.1, 159.0, 155.7, 136.5, 135.9, 126.6, 116.6, 114.8, 39.6, 23.3. FAB+ MS (m/z): 218.0768 (M+H+, calc. for C11H10N2O3+H+ 219.0770).
Quantity
4.84 g
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
5.75 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
27%

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